molecular formula C5H4ClNO B12361565 3-chloro-3H-pyridin-6-one

3-chloro-3H-pyridin-6-one

Cat. No.: B12361565
M. Wt: 129.54 g/mol
InChI Key: FIXJBLAPUNGMQW-UHFFFAOYSA-N
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Description

3-chloro-3H-pyridin-6-one is a heterocyclic compound with a pyridine ring substituted with a chlorine atom at the third position and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-3H-pyridin-6-one can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypyridine using thionyl chloride or phosphorus oxychloride under reflux conditions. Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chlorination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-3H-pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-chloro-3-hydroxypyridine.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

3-chloro-3H-pyridin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-3H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloropyridine: Similar structure but lacks the keto group.

    3-hydroxypyridine: Similar structure but lacks the chlorine atom.

    3-chloro-2-pyridone: Similar structure with the keto group at a different position.

Uniqueness

3-chloro-3H-pyridin-6-one is unique due to the presence of both the chlorine atom and the keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

IUPAC Name

3-chloro-3H-pyridin-6-one

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-4H

InChI Key

FIXJBLAPUNGMQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1Cl

Origin of Product

United States

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